5-Carbamoyl-1h-pyrazole-3-carboxylic acid
Overview
Description
5-Carbamoyl-1h-pyrazole-3-carboxylic acid: is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carbamoyl-1h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with β-dicarbonyl compounds, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity . The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Carbamoyl-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction of functional groups to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Carbamoyl-1h-pyrazole-3-carboxylic acid serves as a building block for the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology and Medicine: This compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated for its ability to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Carbamoyl-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar but contain an amino group instead of a carbamoyl group.
5-Methyl-1H-pyrazole-3-carboxylic acid: This compound differs by having a methyl group instead of a carbamoyl group.
Uniqueness: 5-Carbamoyl-1h-pyrazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-carbamoyl-1H-pyrazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4(9)2-1-3(5(10)11)8-7-2/h1H,(H2,6,9)(H,7,8)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHBEMLNBWHEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401570-10-2 | |
Record name | 5-carbamoyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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